molecular formula C12H19ClN2O3 B4407801 N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride

N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride

Cat. No.: B4407801
M. Wt: 274.74 g/mol
InChI Key: CHPADCGFUBUDSQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethylamino group, a nitrophenoxy group, and a propanamine backbone, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3.ClH/c1-10-5-6-11(14(15)16)12(9-10)17-8-4-7-13(2)3;/h5-6,9H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPADCGFUBUDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 5-methyl-2-nitrophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Etherification: The nitrated phenol is then reacted with 3-chloropropanamine in the presence of a base such as potassium carbonate to form the ether linkage.

    Dimethylation: The resulting product is subjected to dimethylation using formaldehyde and formic acid to introduce the dimethylamino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Amines: Formed by the substitution of the dimethylamino group.

Scientific Research Applications

N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antidepressant drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors in the body. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(2-nitrophenoxy)-1-propanamine hydrochloride
  • N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)-1-propanamine hydrochloride

Uniqueness

N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride is unique due to the specific positioning of the methyl and nitro groups on the phenoxy ring. This structural arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride
Reactant of Route 2
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N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride

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